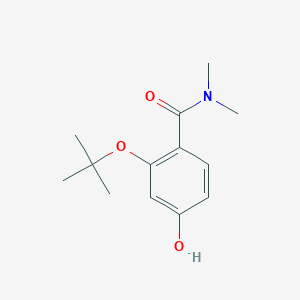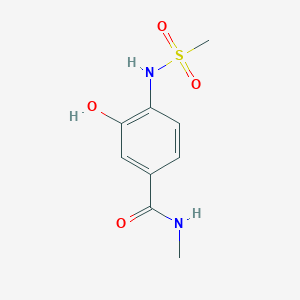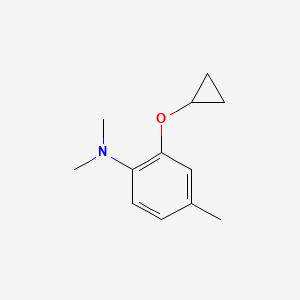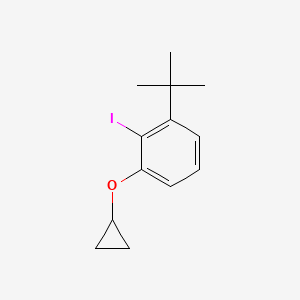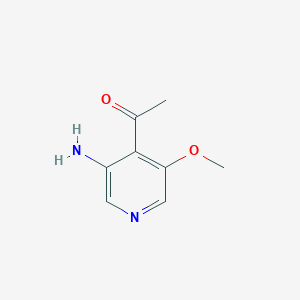
1-(3-Amino-5-methoxypyridin-4-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-methoxypyridin-4-YL)ethanone is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 3-position, a methoxy group at the 5-position, and an ethanone group at the 4-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-methoxypyridin-4-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-5-methoxypyridine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the purification of the final product through recrystallization or chromatography to achieve high purity levels suitable for research and application purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Amino-5-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-methoxypyridin-4-YL)ethanone is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-methoxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ethanone group can also undergo metabolic transformations, influencing its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Amino-4-pyridinyl)ethanone
- 1-(5-Methoxypyridin-3-yl)ethanone
- 1-(3-Amino-5-methoxypyridin-4-yl)methanol
Uniqueness: 1-(3-Amino-5-methoxypyridin-4-YL)ethanone is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and methoxy groups on the pyridine ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C8H10N2O2 |
|---|---|
Molekulargewicht |
166.18 g/mol |
IUPAC-Name |
1-(3-amino-5-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-6(9)3-10-4-7(8)12-2/h3-4H,9H2,1-2H3 |
InChI-Schlüssel |
OIMABBLDYVQSKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=NC=C1N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


